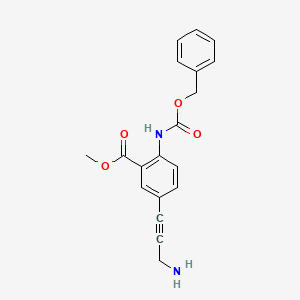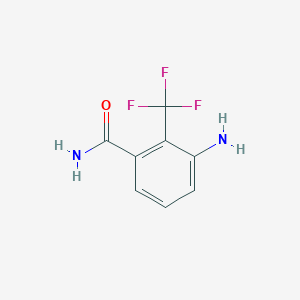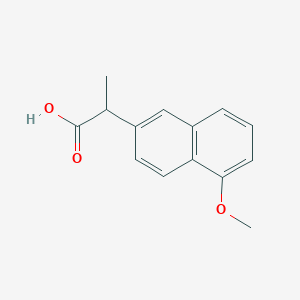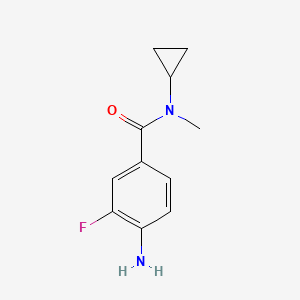
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a benzyl group, a methoxycarbonyl group, and an aminoprop-1-ynyl group, makes it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminoprop-1-ynyl Group: This can be achieved through the reaction of a suitable alkyne with an amine under specific conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-aminoprop-1-ynyl)benzonitrile
- 2-(3-aminoprop-1-ynyl)benzenamine
Uniqueness
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 5-(3-aminoprop-1-ynyl)-2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-18(22)16-12-14(8-5-11-20)9-10-17(16)21-19(23)25-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,11,13,20H2,1H3,(H,21,23) |
InChI-Schlüssel |
SMZJIWJKOXSLEP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)C#CCN)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(methyl)amine](/img/structure/B12081592.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)







![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
